molecular formula C16H16N2OS2 B2465620 N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)thiophene-3-carboxamide CAS No. 1251577-84-0

N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)thiophene-3-carboxamide

Cat. No.: B2465620
CAS No.: 1251577-84-0
M. Wt: 316.44
InChI Key: QJCTYUUBCPFAAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)thiophene-3-carboxamide is a synthetic heterocyclic compound designed for research applications. This molecule incorporates both pyrrole and thiophene ring systems, structural motifs frequently investigated in medicinal chemistry and materials science for their diverse electronic and binding properties. Heterocycles containing pyrrole and thiophene subunits are common scaffolds in the development of pharmacologically active compounds and functional organic materials. Researchers can utilize this carboxamide as a key intermediate or building block for constructing more complex polyheterocyclic architectures. Its specific research value and detailed mechanism of action are areas for ongoing investigation by qualified researchers in a controlled laboratory setting. This product is strictly for Research Use Only.

Properties

IUPAC Name

N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS2/c1-17-7-2-4-14(17)10-18(11-15-5-3-8-21-15)16(19)13-6-9-20-12-13/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCTYUUBCPFAAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)thiophene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.

Structural Characteristics

The compound features a unique combination of functional groups, including:

  • Pyrrole moiety : Contributes to its biological activity.
  • Thiophene ring : Known for its role in various pharmacological properties.
  • Carboxamide group : Enhances solubility and bioactivity.

The molecular formula is C15H16N2O2SC_{15}H_{16}N_2O_2S with a molecular weight of approximately 352.49 g/mol. Its structural complexity allows for diverse interactions within biological systems.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

Activity Type Description
Antimicrobial Effective against various bacterial strains.
Antiviral Inhibits replication of viruses, notably hepatitis C.
Anticancer Shows promise in inhibiting cancer cell proliferation.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, the following pathways have been suggested:

  • Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit enzymes critical for pathogen survival or cancer cell proliferation.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Modulation of Signaling Pathways : The interaction with specific receptors involved in inflammatory responses may also contribute to its activity.

Antimicrobial Activity

A study focused on the synthesis and evaluation of various pyrrole derivatives, including our compound, found significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) ranging from 5 to 25 µg/mL, indicating strong potency compared to standard antibiotics .

Antiviral Efficacy

In vitro studies assessed the antiviral properties against hepatitis C virus (HCV). The compound was shown to reduce viral load significantly at concentrations as low as 0.20 µM, outperforming several known antiviral agents . This suggests a promising avenue for further development in antiviral therapies.

Anticancer Properties

Research on the anticancer potential revealed that this compound inhibits the growth of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The observed IC50 values ranged from 10 to 30 µM, showcasing its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
Thiophene Derivative AThiophene ring onlyModerate antimicrobial
Pyrrole-Based Compound BPyrrole and amide groupsAntiviral activity
Target CompoundPyrrole, thiophene, carboxamideBroad-spectrum antimicrobial, antiviral, anticancer

This comparative analysis highlights that the combination of these functional groups in our target compound enhances its bioactivity beyond that of simpler analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)thiophene-3-carboxamide, and how can reaction conditions be standardized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, thiophene-3-carboxylic acid derivatives can react with amines (e.g., (1-methyl-1H-pyrrol-2-yl)methylamine and thiophen-2-ylmethylamine) in the presence of coupling agents like EDCI/HOBt. Acetonitrile or DMF are suitable solvents under reflux (60–80°C) for 1–3 hours, followed by purification via column chromatography .
  • Key Considerations : Monitor reaction progress using TLC or HPLC. Optimize stoichiometry to minimize byproducts like unreacted amines or dimerization.

Q. How can the molecular structure and purity of this compound be confirmed post-synthesis?

  • Analytical Techniques :

  • 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., thiophene protons at δ 6.5–7.5 ppm) .
  • FT-IR : Verify carbonyl (C=O) stretch at ~1650 cm⁻¹ and absence of unreacted acid chloride (if used) .
  • LC-MS/HRMS : Confirm molecular weight and purity (>95%) .

Q. What are the common impurities encountered during synthesis, and how can they be mitigated?

  • Impurities : Residual solvents (e.g., acetonitrile), unreacted starting materials, or regioisomers due to similar reactivity of thiophene substituents.
  • Mitigation : Use high-purity reagents, optimize reaction time/temperature, and employ gradient elution in HPLC purification .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological interactions of this compound?

  • Approach : Use software like AutoDock Vina to model binding affinities with targets (e.g., enzymes or receptors). The thiophene and pyrrole moieties may engage in π-π stacking or hydrogen bonding. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
  • Challenges : Account for solvent effects and conformational flexibility in docking simulations .

Q. What experimental strategies resolve contradictions in crystallographic data, such as unexpected dihedral angles or hydrogen-bonding patterns?

  • Case Study : In similar thiophene carboxamides, dihedral angles between aromatic rings (e.g., 8.5–13.5°) may deviate from computational predictions. Use high-resolution XRD (e.g., SHELX refinement) and compare with analogous structures (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide) to identify steric or electronic influences .
  • Resolution : Apply Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H⋯O/S) .

Q. How can reaction yields be improved in large-scale synthesis while adhering to green chemistry principles?

  • Optimization :

  • Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).
  • Use catalytic methods (e.g., Pd-catalyzed coupling) to reduce waste .
  • Implement flow chemistry for better heat/mass transfer .

Q. What are the challenges in correlating in vitro bioactivity data (e.g., IC50) with structural modifications?

  • Example : Minor changes (e.g., substituting thiophene with furan) may drastically alter pharmacokinetics. Perform SAR (structure-activity relationship) studies using derivatives with systematic substitutions (e.g., varying alkyl chains or heterocycles) .
  • Validation : Cross-validate in vitro results with in vivo models (e.g., murine pharmacokinetics) .

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